
Ethyl (triethylsilylmethyl) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (triethylsilylmethyl) sulfide is an organosulfur compound characterized by the presence of both ethyl and triethylsilylmethyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their diverse chemical reactivity and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilylmethyl) sulfide can be synthesized through the reaction of ethyl halides with triethylsilylmethyl thiolate anions. The general reaction involves the nucleophilic substitution of the ethyl halide by the thiolate anion, resulting in the formation of the desired sulfide compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl (triethylsilylmethyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide back to thiols or other reduced sulfur species.
Substitution: The ethyl and triethylsilylmethyl groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the nucleophile used.
科学的研究の応用
Ethyl (triethylsilylmethyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl (triethylsilylmethyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The triethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
類似化合物との比較
Ethyl (triethylsilylmethyl) sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (trimethylsilylmethyl) sulfide: Similar structure but with a trimethylsilylmethyl group instead of a triethylsilylmethyl group.
Phenyl (triethylsilylmethyl) sulfide: Similar structure but with a phenyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups .
特性
CAS番号 |
51042-03-6 |
|---|---|
分子式 |
C9H22SSi |
分子量 |
190.42 g/mol |
IUPAC名 |
triethyl(ethylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H22SSi/c1-5-10-9-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChIキー |
ZLIDKBOMGHZEPJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


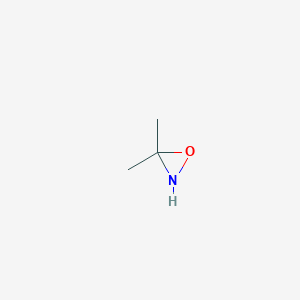

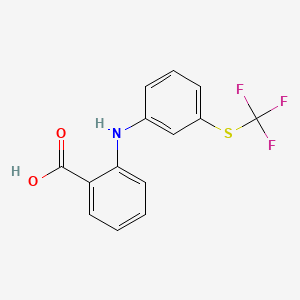

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
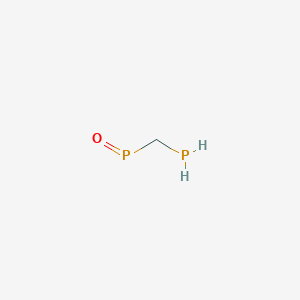

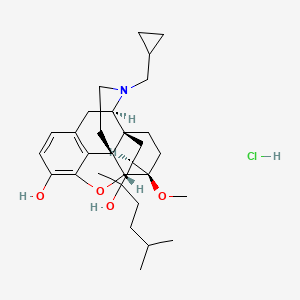
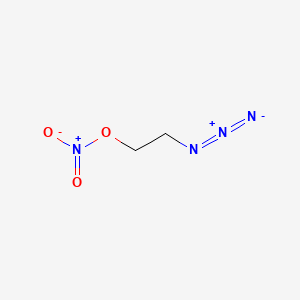

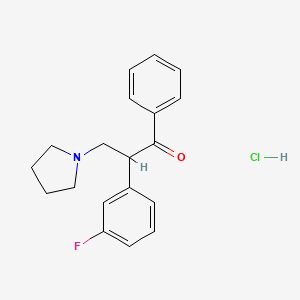
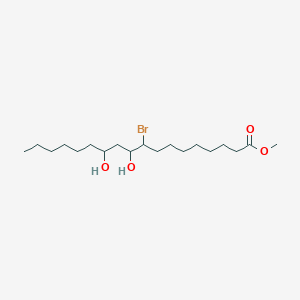

![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
